(2R)-1-(ethylamino)propan-2-ol hydrochloride

Overview

Description

(2R)-1-(ethylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2R)-1-(ethylamino)propan-2-ol hydrochloride, also known as ethylamino propanol, is a chiral compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

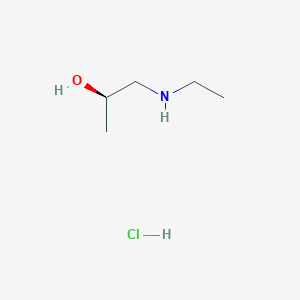

This compound is an amino alcohol with the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 135.62 g/mol

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and receptors. It has been noted for the following mechanisms:

- Adrenergic Receptor Modulation : The compound exhibits selective binding to adrenergic receptors, particularly β-receptors, which are critical in cardiovascular function and response to stress .

- Neurotransmitter Interaction : It may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Cardiovascular Effects : Studies indicate that this compound may possess antiarrhythmic properties similar to those of carvedilol, a well-known β-blocker used in treating hypertension and heart failure . Its ability to modulate heart rate and blood pressure has been documented in animal models.

| Effect Type | Observed Outcome | Reference |

|---|---|---|

| Antiarrhythmic | Prolonged P–Q and Q–T intervals | |

| Hypotensive | Decreased blood pressure | |

| Neurotransmitter Release | Enhanced serotonin levels |

Case Studies

Several case studies have explored the biological activity of this compound:

- Cardiovascular Study : In a study involving rats, administration of the compound at varying doses resulted in significant changes in ECG patterns, indicating its potential as an antiarrhythmic agent. The study reported a dose-dependent effect on heart rate and rhythm stability .

- Neuropharmacological Assessment : Another study assessed the compound's impact on anxiety-like behavior in mice. Results suggested that this compound reduced anxiety levels, possibly through modulation of serotonin pathways .

- Toxicity Evaluation : A toxicity study indicated that even at high doses (up to 2000 mg/kg), the compound showed minimal acute toxicity, suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

(2R)-1-(ethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSJMEUBMZBZIW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H](C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.